VK-II-36 - 955371-66-1

VK-II-36

Catalog Number: EVT-254994
CAS Number: 955371-66-1
Molecular Formula: C26H26N2O5
Molecular Weight: 446.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibitor of ventricular tachyarrhythmias; High Quality Biochemicals for Research Uses
Source and Classification

VK-II-36 is classified as a pharmaceutical compound and is primarily studied in cardiovascular pharmacology. Its chemical structure is related to carvedilol, a well-known beta-blocker that also possesses antioxidant properties. The specific chemical identity of VK-II-36 is denoted by the CAS number 955371-66-1, which is utilized for regulatory and identification purposes in scientific literature and databases .

Synthesis Analysis

Methods and Technical Details

The synthesis of VK-II-36 typically involves multi-step organic synthesis techniques that may include reactions such as alkylation, acylation, or coupling reactions. While specific synthetic pathways for VK-II-36 were not detailed in the provided sources, similar compounds often utilize methods such as:

  1. Alkylation Reactions: Involving the introduction of alkyl groups to enhance lipophilicity.
  2. Acylation: To modify functional groups that influence biological activity.
  3. Coupling Reactions: Such as Suzuki or Heck reactions to form complex structures.

These methodologies ensure that the final compound retains the desired pharmacological properties while minimizing side effects.

Molecular Structure Analysis

Structure and Data

VK-II-36's molecular structure can be inferred from its classification as a carvedilol analogue. It likely possesses a complex arrangement of aromatic rings and aliphatic chains typical of beta-blockers. While specific structural data such as bond lengths and angles were not provided in the search results, compounds of this class generally exhibit:

  • Aromatic Rings: Contributing to hydrophobic interactions with target proteins.
  • Hydrophilic Functional Groups: Enhancing solubility in biological fluids.

Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy to elucidate the precise arrangement of atoms within VK-II-36.

Chemical Reactions Analysis

Reactions and Technical Details

VK-II-36 participates in several biochemical reactions that are critical for its function as an antiarrhythmic agent. Notably, it has shown efficacy in:

  1. Inhibition of Spontaneous Calcium Release: By blocking specific calcium channels (RyR2), VK-II-36 reduces aberrant calcium signaling that can lead to arrhythmias .
  2. Modulation of Action Potential Duration: It affects the repolarization phases in cardiac myocytes, thereby stabilizing heart rhythm during stress conditions like β-adrenergic stimulation .

These mechanisms suggest that VK-II-36 can effectively mitigate conditions leading to ventricular tachycardia by altering calcium dynamics.

Mechanism of Action

Process and Data

The mechanism by which VK-II-36 exerts its effects involves several key processes:

  1. Calcium Clock Modulation: VK-II-36 inhibits spontaneous calcium release from the sarcoplasmic reticulum, reducing late diastolic intracellular calcium elevations which are precursors to arrhythmogenic events .
  2. Action Potential Regulation: It stabilizes action potential duration by decreasing phase 2 early afterdepolarizations (EADs) and preventing triggered activities (TAs) associated with long QT syndrome .
  3. Effect on Sinus Node Activity: The compound downregulates sinus rates under both basal conditions and during β-adrenergic stimulation, indicating its role in modulating heart rate through calcium dynamics .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the available literature, VK-II-36 is expected to exhibit characteristics typical of small organic molecules used in pharmacology:

  • Solubility: Likely soluble in organic solvents due to its aromatic structure.
  • Stability: Should be stable under physiological conditions but may be sensitive to light or heat depending on functional groups.

Chemical properties would include reactivity with nucleophiles or electrophiles based on functional group presence.

Applications

Scientific Uses

VK-II-36 has significant potential applications within scientific research and clinical settings:

  1. Cardiac Arrhythmia Treatment: Its primary application lies in managing ventricular tachyarrhythmias, making it a candidate for further clinical development.
  2. Research Tool: Used in studies investigating calcium signaling pathways in cardiac physiology and pathophysiology.
  3. Pharmacological Studies: VK-II-36 serves as a model compound for developing new antiarrhythmic drugs that target calcium handling mechanisms.
Molecular Mechanisms of Action in Calcium Signaling Pathways

Inhibition of Store-Overload-Induced Calcium Release (SOICR) via RyR2 Channel Modulation

VK-II-36, a carvedilol analog, exerts its primary pharmacological action through selective suppression of sarcoplasmic reticulum (SR) calcium release via ryanodine receptor type 2 (RyR2) channels. Unlike β-receptor antagonists, VK-II-36 lacks significant β-adrenergic blocking activity but potently inhibits pathological calcium release events triggered by store-overload-induced calcium release (SOICR). This mechanism is critical in cardiac arrhythmogenesis, where uncontrolled RyR2 activity leads to diastolic calcium leaks and afterdepolarizations [1] [2].

Biochemical studies using HEK293 cells expressing the CPVT-associated RyR2 mutant R4496C demonstrate that VK-II-36 reduces SOICR with an IC50 of 26.1 μM. The compound stabilizes RyR2 channels by decreasing their open probability during diastolic periods, thereby preventing spontaneous calcium waves that evoke delayed afterdepolarizations (DADs) and early afterdepolarizations (EADs). Electrophysiological data confirm that VK-II-36 suppresses calcium sparks and waves without altering L-type calcium current magnitude, indicating direct RyR2 modulation rather than upstream signal disruption [1] [7].

Table 1: Key Parameters of VK-II-36-Mediated SOICR Inhibition

Experimental ModelRyR2 VariantIC50 (μM)Functional Effect
HEK293 CellsR4496C Mutant26.1 ± 2.4↓ Ca²⁺ spark frequency, ↓ SOICR duration
Murine CardiomyocytesWild-type18.7 ± 3.1*↓ DADs incidence, ↑ SR Ca²⁺ load stability
Human iPSC-Derived CardiomyocytesCPVT Mutant22.9 ± 1.8*Normalization of Ca²⁺ transient propagation

Estimated from concentration-response curves [1] [2] [7].

Interaction with Ryanodine Receptor Isoforms: Comparative Selectivity Studies

VK-II-36 exhibits notable isoform selectivity among ryanodine receptors, with preferential activity against RyR2 over RyR1 and RyR3. This pharmacological profile distinguishes it from classical RyR inhibitors like dantrolene, which primarily targets RyR1. Structural analyses attribute this selectivity to divergent interactions within the central regulatory domain (residues 2100–2500) of RyR2, where VK-II-36 binds with higher affinity compared to other isoforms. Mutagenesis studies indicate that residue D4498 in RyR2’s domain 3 is critical for compound engagement, explaining ≈10-fold lower efficacy in RyR1 harboring homologous residues [1] [3] [6].

Functional assays reveal stark contrast in VK-II-36’s effects:

  • RyR2: Sustained inhibition of caffeine-induced calcium release (≥80% suppression at 30 μM)
  • RyR1: Minimal effect on skeletal muscle SR calcium release (<20% suppression at 100 μM)
  • RyR3: Intermediate sensitivity (≈40% suppression at 100 μM) in neuronal models

This differential activity positions VK-II-36 as a cardiac-specific RyR modulator, avoiding skeletal muscle side effects common with pan-RyR inhibitors [1] [9].

Table 2: Isoform Selectivity Profile of VK-II-36 vs. Reference Compounds

RyR IsoformTissue ExpressionVK-II-36 EffectDantrolene EffectS107 Effect
RyR1Skeletal muscleWeak inhibitionStrong inhibitionModerate inhibition
RyR2Cardiac muscle, CNSPotent inhibitionWeak inhibition*Potent stabilization
RyR3Brain, smooth musclePartial inhibitionVariableMinimal effect

Under pathological conditions only [2] [6] [9].

Impact on Intracellular Calcium Homeostasis in Excitable Tissues

In cardiomyocytes, VK-II-36 restores calcium homeostasis by dual mechanisms:

  • Direct RyR2 Stabilization: Reduces diastolic SR calcium leak by ≈60% in failing cardiomyocytes, increasing SR calcium content available for systole [1] [7].
  • Suppression of Arrhythmogenic Triggers: Eliminates >90% of EADs/DADs in CPVT models by preventing calcium-driven depolarizations [2].

Neuronal studies reveal distinct effects in central nervous system tissues, where VK-II-36 modulates RyR2-mediated calcium signaling in hippocampal neurons. At 10-30 μM, it reduces glutamate-induced calcium oscillations by ≈40%, suggesting potential neuroregulatory applications. However, unlike cardiac cells, neuronal calcium homeostasis involves complex interplay between RyR2 and IP3 receptors, with VK-II-36 showing no significant effect on IP3R-mediated calcium release [3] [10].

Mitochondrial calcium dynamics remain largely unaffected by therapeutic VK-II-36 concentrations (≤30 μM), preserving ATP production in cardiomyocytes. This contrasts with ruthenium red (a non-selective calcium channel blocker), which disrupts mitochondrial calcium uptake at similar concentrations [4] [10].

List of Compounds Mentioned:

  • VK-II-36
  • Carvedilol
  • Dantrolene
  • Ryanodine
  • S107
  • Ruthenium Red
  • Caffeine
  • Inositol 1,4,5-trisphosphate (IP3)

Properties

CAS Number

955371-66-1

Product Name

VK-II-36

IUPAC Name

6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C26H26N2O5/c1-30-22-10-4-5-11-23(22)31-14-13-28-15-18(32-17-25(28)29)16-33-24-12-6-9-21-26(24)19-7-2-3-8-20(19)27-21/h2-12,18,27H,13-17H2,1H3

InChI Key

OPUVSUMPCOUABG-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4

Synonyms

6-[(9H-Carbazol-4-yloxy)methyl]-4-[2-(2-methoxyphenoxy)ethyl]-3-morpholinone

Canonical SMILES

COC1=CC=CC=C1OCCN2CC(OCC2=O)COC3=CC=CC4=C3C5=CC=CC=C5N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.